1-(But-3-en-2-yl)azetidine

Description

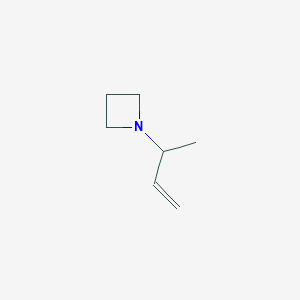

Structure

2D Structure

3D Structure

Properties

CAS No. |

67732-40-5 |

|---|---|

Molecular Formula |

C7H13N |

Molecular Weight |

111.18 g/mol |

IUPAC Name |

1-but-3-en-2-ylazetidine |

InChI |

InChI=1S/C7H13N/c1-3-7(2)8-5-4-6-8/h3,7H,1,4-6H2,2H3 |

InChI Key |

HLVBPCDMSGYREJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=C)N1CCC1 |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 1 but 3 En 2 Yl Azetidine

Strategies for Azetidine (B1206935) Ring Construction with N-Alkene Functionality

The introduction of an N-alkene substituent, such as the but-3-en-2-yl group, onto an azetidine ring can be achieved through various synthetic strategies. These can be broadly categorized into the formation of the azetidine ring from a precursor already containing the N-alkene moiety or by the formation of the N-C bond after the azetidine ring has been constructed. This section will focus on methods that construct the azetidine ring.

Intramolecular cyclization is a powerful strategy for the formation of cyclic compounds, including strained rings like azetidines. These reactions involve the formation of a bond between two atoms within the same molecule to close the ring.

One of the most common methods for the synthesis of azetidines is through intramolecular nucleophilic substitution. researchgate.netu-tokyo.ac.jp This approach typically involves a γ-amino halide or a γ-amino alcohol with a suitable leaving group at the γ-position. The nitrogen atom acts as a nucleophile, attacking the electrophilic γ-carbon to form the four-membered ring. For the synthesis of a 1-(alkenyl)azetidine, the starting material would be a secondary amine bearing the desired alkenyl group and a 3-halopropyl or related substituent.

The general reaction is depicted below:

Scheme 1: General representation of intramolecular nucleophilic displacement for azetidine synthesis.

While specific examples for the synthesis of 1-(But-3-en-2-yl)azetidine via this method are not prevalent in the literature, the synthesis of various N-substituted azetidines has been well-documented. For instance, the cyclization of N-substituted 3-amino-1-propanol derivatives, after activation of the hydroxyl group as a good leaving group (e.g., mesylate or tosylate), is a common strategy. acs.org

| Precursor | Leaving Group | Base | Solvent | Product | Yield (%) |

| N-Benzyl-3-chloro-2-methylpropan-1-amine | Cl | K₂CO₃ | Acetonitrile | 1-Benzyl-3-methylazetidine | - |

| N-(p-Methoxybenzyl)-3-iodopropan-1-amine | I | NaH | DMF | 1-(p-Methoxybenzyl)azetidine | - |

Table 1: Representative examples of azetidine synthesis via intramolecular nucleophilic displacement.

Reductive cyclization offers another pathway to azetidines. This can involve the intramolecular reductive amination of a γ-ketoamine or the cyclization of an imine derived from a precursor containing a suitable leaving group. For instance, the reduction of a suitably substituted β-haloalkylimine can lead to the formation of an azetidine ring.

A plausible synthetic route could involve the reductive cyclization of a β-amino ketone. The intramolecular condensation to an enamine or imine followed by reduction would yield the azetidine ring. The stereochemical outcome of such reactions can often be controlled by the choice of reducing agent and reaction conditions.

| Substrate | Reducing Agent | Catalyst | Diastereoselectivity | Product |

| 4-Azido-5-hydroxy-hexan-2-one | H₂, Pd/C | - | - | Piperidine (B6355638) derivative |

| N-(3-Oxobutyl)aniline | NaBH₃CN | Acid | - | N-Phenyl-2-methylpyrrolidine |

Table 2: Examples of reductive cyclizations leading to N-heterocycles. (Note: Specific examples for azetidine formation via this route with N-alkenyl substitution are limited in readily available literature).

A more advanced and highly stereoselective method for the synthesis of alkenylazetidines involves the palladium-catalyzed intramolecular amination of β-amino allenes. This methodology allows for the construction of the azetidine ring with concomitant formation of an exocyclic double bond. N-arylsulfonyl-β-amino allenes can be cyclized to the corresponding alkenylazetidines with a 2,4-cis-configuration under palladium-catalyzed conditions. This reaction provides a direct route to 2-alkenylazetidines, which are structurally related to the target compound.

The general transformation is shown below:

Scheme 2: Palladium-catalyzed intramolecular amination of a β-amino allene to an alkenylazetidine.

| Substrate (N-arylsulfonyl-β-amino allene) | Catalyst | Ligand | Base | Solvent | Product (2,4-cis-alkenylazetidine) | Yield (%) |

| N-(Buta-2,3-dien-1-yl)-4-methyl-N-(1-phenylethyl)benzenesulfonamide | Pd₂(dba)₃ | dppf | Cs₂CO₃ | Toluene | 2-((E)-Styryl)-4-methyl-1-tosylazetidine | 78 |

| N-(1-Phenylbuta-2,3-dien-1-yl)-4-methylbenzenesulfonamide | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 2-((E)-1-Phenylprop-1-en-2-yl)-1-tosylazetidine | 65 |

Table 3: Examples of Palladium-Catalyzed Synthesis of Alkenylazetidines.

Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, are powerful tools in organic synthesis for the construction of ring systems.

The aza Paternò-Büchi reaction is the photochemical [2+2] cycloaddition of an imine and an alkene to form an azetidine. wikipedia.orgresearchgate.netresearchgate.netrsc.orgnih.gov This reaction is one of the most direct and atom-economical methods for synthesizing functionalized azetidines. The reaction is typically initiated by the photoexcitation of the imine to its excited state, which then reacts with the ground-state alkene. researchgate.net

For the synthesis of a 1-(alkenyl)azetidine, an imine could be reacted with a diene. The regioselectivity and stereoselectivity of the reaction can be influenced by the nature of the substituents on both the imine and the alkene. Visible-light-mediated aza Paternò-Büchi reactions have also been developed, offering milder reaction conditions. chemrxiv.org

Scheme 3: General representation of the aza Paternò-Büchi reaction.

| Imine | Alkene/Diene | Photosensitizer | Wavelength (nm) | Product | Yield (%) |

| N-Benzylidene-methylamine | 2,3-Dimethyl-1,3-butadiene | Acetone | > 290 | 1-Methyl-2-phenyl-3-isopropenyl-3-methylazetidine | 45 |

| 3-Ethoxyisoindolone | Isobutylene | - | UV | Spiro[azetidine-2,1'-isoindolin]-3'-one derivative | 35 |

| N-Sulfonylimine | Styrene | - | 365 | 1-Sulfonyl-2,4-diphenylazetidine | 83 |

Table 4: Examples of Azetidine Synthesis via Aza-Paternò-Büchi Reactions. researchgate.net

Cycloaddition Reactions for N-Alkene Azetidine Synthesis.

[3+1] Annulation Strategies

[3+1] Annulation strategies represent a convergent approach to the azetidine core by combining a three-atom synthon with a single-atom component. A relay catalysis strategy has been developed for a [3+1]-annulation reaction between cyclopropane 1,1-diesters, serving as the three-carbon unit, and aromatic amines. organic-chemistry.org This process involves a Lewis acid-catalyzed nucleophilic ring-opening of the cyclopropane, followed by a (hypo)iodite-catalyzed C-N bond formation to furnish the azetidine ring. organic-chemistry.org

Another advanced approach is the enantioselective [3+1]-cycloaddition between imido-sulfur ylides and enoldiazoacetates, which is catalyzed by copper in the presence of a chiral sabox ligand. nih.gov This method is effective for producing highly substituted 2-azetines, which can subsequently be reduced to the corresponding azetidines. nih.gov These strategies offer direct routes to the azetidine skeleton, providing access to compounds that are valuable as biological building blocks. organic-chemistry.orgnih.gov

Ring Transformation and Rearrangement Methods

Ring transformation and rearrangement methods are powerful techniques for constructing strained ring systems like azetidines from more readily available cyclic precursors. magtech.com.cn These strategies leverage the release of ring strain or thermodynamically driven rearrangements to form the desired four-membered ring. Methodologies such as the ring contraction of five-membered rings or the expansion of three-membered rings are prominent in modern azetidine synthesis. magtech.com.cn

A robust method for synthesizing α-carbonylated N-sulfonylazetidines involves the ring contraction of α-bromo N-sulfonylpyrrolidinones. nih.govrsc.org This one-pot process is initiated by the nucleophilic addition of an alcohol, phenol, or aniline to the activated amide carbonyl group. rsc.org The subsequent cleavage of the N–C(O) bond generates an intermediate that undergoes an intramolecular SN2 cyclization, expelling the bromide ion to form the contracted azetidine ring. rsc.org This methodology is notable for its simplicity and the efficient incorporation of various nucleophiles into the final azetidine product. nih.gov

| Nucleophile (NuH) | Solvent | Temperature (°C) | Yield (%) |

| Methanol | MeCN/MeOH | 60 | 91 |

| Phenol | MeCN/Phenol | 60 | 85 |

| Aniline | MeCN/Aniline | 60 | 98 |

| Benzylamine | MeCN/BnNH₂ | 60 | 73 |

This table presents a selection of nucleophiles and corresponding yields for the ring contraction of α-bromo N-sulfonylpyrrolidinones to form α-carbonylated N-sulfonylazetidines, based on findings from related studies. rsc.org

Donor-acceptor cyclopropanes (DACs) are versatile building blocks in organic synthesis, acting as masked 1,3-dipoles. nih.gov Their inherent reactivity can be harnessed for the synthesis of azetidines through ring-expansion reactions. chemrxiv.org A Lewis acid-mediated ring expansion of DACs with iminoiodinanes provides a transition-metal-free pathway to substituted azetidines. nih.gov In this process, the coordination of a Lewis acid, such as MgI₂, to the DAC facilitates a nucleophilic ring-opening by a magnesium-amide species, which is generated in situ from the iminoiodinane, ultimately furnishing the azetidine product. nih.govchemrxiv.org This method is characterized by its mild conditions and high functional group tolerance. nih.gov

Similarly, the reaction of DACs with oxaziridines, also in the presence of a Lewis acid like MgI₂, can lead to the formation of azetidines through electrophilic N-transfer. nih.gov The substitution pattern on the oxaziridine nitrogen atom can influence the reaction's outcome, demonstrating the nuanced control possible with this methodology. nih.gov

The rearrangement of oxiranes (epoxides) provides a valuable route to functionalized azetidines. A general and scalable two-step method has been developed for the regio- and diastereoselective synthesis of alkaloid-type azetidines from simple oxirane precursors. acs.org This reaction proceeds under kinetic control, favoring the formation of the strained four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. acs.org Furthermore, superbase-promoted stereoselective rearrangement reactions of chiral oxirane derivatives have been shown to yield chiral azetidine derivatives, highlighting the utility of this approach in asymmetric synthesis. researchgate.net

Stereoselective Synthesis of this compound and Chiral N-Alkenylazetidines

The synthesis of chiral azetidines, including N-alkenylazetidines, is of great importance due to their application as chiral auxiliaries and their presence in numerous bioactive molecules. nih.govrsc.org The rigid four-membered ring allows for effective stereocontrol in subsequent functionalization reactions. rsc.org Consequently, a variety of enantioselective and diastereoselective methods have been developed to access these valuable compounds in optically pure forms.

Modern synthetic chemistry offers several powerful strategies for the stereoselective construction of chiral azetidines. These methods often rely on catalysis, whether by transition metals, enzymes, or small organic molecules, to control the formation of stereocenters.

Catalytic Asymmetric Methods:

Copper-Catalyzed Boryl Allylation: A highly enantioselective difunctionalization of azetines has been achieved using a copper/bisphosphine catalyst. nih.gov This method installs both a boryl and an allyl group across the double bond of the azetine, creating two new stereogenic centers with exceptional control, often yielding a single isomer. nih.gov The resulting versatile functional groups allow for further elaboration into a wide range of chiral 2,3-disubstituted azetidines. nih.gov

Biocatalytic Ring Expansion: An innovative approach utilizes an engineered cytochrome P450 enzyme as a "carbene transferase" to perform a one-carbon ring expansion of aziridines. chemrxiv.org This biocatalytic method proceeds via a nih.govchemrxiv.org-Stevens rearrangement of an aziridinium ylide intermediate and demonstrates exceptionally high stereocontrol (99:1 er), overcoming a significant challenge in asymmetric catalysis. chemrxiv.org

Organocatalysis: A three-step protocol for the enantioselective synthesis of C2-functionalized azetidines has been developed starting from simple aldehydes. nih.gov The key step involves the enantioselective α-chlorination of the aldehyde using an organocatalyst, followed by reductive amination and intramolecular cyclization to yield the chiral azetidine with high enantiomeric excess (84–92% ee). nih.gov

Substrate-Controlled Diastereoselective Methods: The use of chiral auxiliaries provides another reliable strategy for stereocontrol. For instance, the diastereoselective α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles can be achieved through the formation of their N-borane complexes. rsc.org The chiral amine auxiliary directs the approach of the electrophile, leading to high diastereoselectivity in the formation of the new C-C bond at the α-position. rsc.org

| Method | Catalyst / Reagent | Substrate Type | Key Features | Selectivity |

| Boryl Allylation | Cu / Bisphosphine | Azetine | Difunctionalization; installs boryl and allyl groups | High dr and ee |

| Biocatalytic Ring Expansion | Engineered Cytochrome P450 | Aziridine (B145994) + Diazo compound | nih.govchemrxiv.org-Stevens Rearrangement | Up to 99:1 er |

| Organocatalytic α-Chlorination | Proline-derived catalyst | Aldehyde | Forms C2-substituted azetidines | 84-92% ee |

| Diastereoselective α-Alkylation | LDA / Chiral Auxiliary | Azetidine-2-carbonitrile | Substrate-controlled | High dr |

This table summarizes various advanced stereoselective methods for the synthesis of chiral azetidines. rsc.orgnih.govchemrxiv.orgnih.gov

Application of Chiral Auxiliaries and Organocatalysis in N-Alkene Azetidine Synthesis

The enantioselective synthesis of azetidine derivatives is critical for their application as chiral building blocks and in pharmaceutical agents. magtech.com.cn Chiral auxiliaries and organocatalysis have emerged as powerful tools to introduce stereocenters with high fidelity during the construction of the azetidine core or its substituents.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a subsequent reaction. One notable example is the use of (S)-1-phenylethylamine, which can serve as both a nitrogen source and a chiral director in the synthesis of azetidine-2,4-dicarboxylic acids. rsc.org This approach establishes the absolute configuration of the resulting azetidine framework. rsc.org Similarly, chiral tert-butanesulfinamide has been successfully employed as an auxiliary to achieve high levels of stereoselectivity in the synthesis of C-2-substituted azetidines. rsc.org The auxiliary guides the facial selectivity of nucleophilic additions to sulfinimines, which are key intermediates in the synthetic pathway. rsc.org

Organocatalysis: Organocatalysis avoids the use of metal catalysts and often proceeds under mild conditions, making it a sustainable approach for asymmetric synthesis. mdpi.com A high-yielding protocol for the enantioselective synthesis of C2-functionalized N-alkyl azetidines has been developed utilizing an organocatalytic enantioselective α-chlorination of aldehydes. nih.gov This method generates a common chiral intermediate that can be converted to various functionalized azetidines with high enantiomeric excess (84–92% ee). nih.gov The key to this strategy is the use of a chiral organocatalyst that facilitates the stereoselective introduction of a chlorine atom, which later enables the cyclization to form the azetidine ring. nih.gov

| Methodology | Catalyst/Auxiliary | Substrate Type | Key Transformation | Stereoselectivity Outcome | Reference |

|---|---|---|---|---|---|

| Chiral Auxiliary | (S)-1-Phenylethylamine | Acyclic precursors for azetidine-2,4-dicarboxylic acid | Asymmetric cyclization | Controls absolute configuration | rsc.org |

| Chiral Auxiliary | tert-Butanesulfinamide | Imines | Stereoselective Reformatsky reaction and subsequent cyclization | High diastereoselectivity | rsc.org |

| Organocatalysis | Proline derivative | Aldehydes | Enantioselective α-chlorination followed by reductive amination and cyclization | 84-92% ee | nih.gov |

Control of Regioselectivity and Stereoselectivity in Alkene Functionalization within the Azetidine Framework

Functionalizing an alkene moiety attached to the azetidine nitrogen, as in this compound, requires precise control over regioselectivity (where the new group attaches) and stereoselectivity (the 3D orientation of the new group). The azetidine ring itself can influence the outcome of reactions on its N-substituent.

Visible light-mediated photocatalysis offers a mild and selective method for functionalizing molecules containing both imine and alkene functionalities. nih.gov The aza Paternò–Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, can be initiated by visible light using a suitable photocatalyst. nih.govresearchgate.netnih.gov This approach allows for the selective excitation of the alkene, which then reacts with the imine to form the azetidine ring with high diastereomeric ratios (>20:1 d.r.). nih.gov While this method constructs the ring, the principles of selective alkene activation are applicable to functionalizing an existing N-alkenyl azetidine.

In the context of ring formation that dictates substitution patterns, a general and scalable two-step method has been developed for the regio- and diastereoselective synthesis of 2-arylazetidines. acs.org This kinetically controlled reaction favors the formation of the strained four-membered ring over the thermodynamically preferred five-membered pyrrolidine ring. acs.org Quantum chemical studies have provided insight into the reaction mechanism, explaining the observed regio- and stereoselectivity based on the transition state energies of the competing pathways. acs.org Furthermore, the stereoselective functionalization of azetidine-borane complexes has been demonstrated, where a regioselective hydrogen/lithium exchange occurs at the benzylic position, with the stereochemical outcome dependent on the syn or anti relationship between the ring proton and the BH₃ group. acs.org

| Reaction Type | Key Reagents/Conditions | Substrate | Outcome | Selectivity Control | Reference |

|---|---|---|---|---|---|

| Aza Paternò–Büchi Reaction | Visible light, Ir(III) photocatalyst | Alkene and oxime precursors | Formation of functionalized azetidine | High diastereoselectivity (>20:1 d.r.) | nih.gov |

| Intramolecular Cyclization | Strong alkali amide bases | Epoxide precursors | Formation of 2-arylazetidines | Kinetically controlled regio- and diastereoselectivity | acs.org |

| α-Lithiation | s-BuLi, TMEDA | N-protected 3-aryl azetidines | α-functionalization of the azetidine ring | Diastereoselective electrophile trapping | uni-muenchen.de |

| Lithiation of Azetidine-Borane Complex | n-BuLi | N-alkyl-2-arylazetidine-borane complex | Regioselective lithiation at benzylic position | Stereoselectivity dependent on BH₃ orientation | acs.org |

Functional Group Interconversions on Existing Azetidine Scaffolds to Yield N-Butenyl Derivatives

One of the most direct methods to synthesize this compound is through the N-alkylation of a pre-existing azetidine scaffold. This approach involves the formation of a bond between the azetidine nitrogen and the butenyl group. Such functional group interconversions are powerful for creating libraries of substituted azetidines from a common intermediate. nih.gov

The synthesis can begin with azetidine itself or an N-protected azetidine. The nitrogen atom, being nucleophilic, can react with a suitable electrophile like 3-bromobut-1-ene or a related butenyl derivative. The development of synthetic routes that provide unfunctionalized azetidines is valuable as it allows for rapid derivatization through robust methods like N-alkylation. nih.gov Another powerful strategy is reductive amination, where azetidine is reacted with a ketone, such as but-3-en-2-one, in the presence of a reducing agent to form the N-substituted product.

A versatile method for creating diverse azetidine-based scaffolds involves the cleavage of specific bonds to reveal a reactive functional group. For instance, the N–O bond of an isoxazoline-derived azetidine can be readily cleaved with zinc metal under acidic conditions, providing the free secondary amine of the azetidine core in high yield (87%). nih.gov This free azetidine is then available for subsequent N-functionalization to introduce the desired N-butenyl group.

| Starting Material | Reagents | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| Azetidine | 3-Bromobut-1-ene, Base | N-Alkylation | N-Butenyl Azetidine | General Method nih.gov |

| Azetidine | But-3-en-2-one, Reducing Agent (e.g., NaBH₃CN) | Reductive Amination | N-Butenyl Azetidine | General Method rsc.org |

| N-O Protected Azetidine (from Aza Paternò–Büchi) | Zn, Acid | N-O Bond Cleavage (Deprotection) | Free Azetidine Scaffold | nih.gov |

| β-Amino Alcohols | Multi-step sequence including mesylation and base-induced ring closure | Formation of N-aryl-2-cyanoazetidines | Functionalized Azetidine Precursor | organic-chemistry.org |

Iii. Reactivity and Mechanistic Investigations of 1 but 3 En 2 Yl Azetidine

Strain-Driven Reactivity of the Azetidine (B1206935) Ring

Azetidines, as four-membered nitrogen-containing heterocycles, possess a considerable amount of ring strain, estimated to be around 25.2-25.4 kcal/mol. researchgate.netrsc.org This value is comparable to other strained cyclic systems like cyclobutane (B1203170) (26.4 kcal/mol) and aziridines (26.7-27.7 kcal/mol), and significantly higher than that of five-membered pyrrolidines (5.4-5.8 kcal/mol). researchgate.netrsc.org This inherent strain is a key determinant of the chemical behavior of azetidines, making them susceptible to reactions that relieve this strain, primarily through the cleavage of the C-N or C-C bonds of the ring. rsc.orgrsc.org

The strain energy endows azetidines with a unique combination of stability and reactivity. researchgate.net While more stable and easier to handle than the highly reactive aziridines, azetidines are still primed for specific, triggerable reactions under appropriate conditions. researchgate.netrsc.org This "spring-loaded" nature makes them valuable intermediates in organic synthesis, providing a pathway to more complex, functionalized amine structures through strain-releasing transformations. rsc.orgnih.gov The reactivity is often initiated by the activation of the nitrogen atom, which enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack, leading to ring-opening. nih.gov

Reactions Involving the Azetidine Ring in N-Butenyl Derivatives

The presence of the N-butenyl substituent in 1-(but-3-en-2-yl)azetidine introduces additional reactive possibilities, either by influencing the reactivity of the azetidine ring or by participating directly in reactions.

Nucleophilic ring-opening is a cornerstone of azetidine chemistry, providing a versatile method for the synthesis of γ-substituted amines. researchgate.net These reactions typically proceed via an SN2 mechanism, where a nucleophile attacks one of the ring carbons, leading to the cleavage of a C-N bond. iitk.ac.inorganic-chemistry.org The regioselectivity of this attack is a critical aspect, often influenced by electronic and steric factors of the substituents on the azetidine ring. magtech.com.cnnih.gov For unsymmetrical azetidines, nucleophilic attack generally occurs at the less substituted carbon due to steric hindrance. magtech.com.cn However, electronic effects can override steric considerations, particularly when a substituent can stabilize a developing positive charge on an adjacent carbon. magtech.com.cn

The butenyl group on the nitrogen atom of this compound can act as an internal nucleophile, leading to intramolecular ring-opening reactions. These reactions are often mediated by acid, which protonates the azetidine nitrogen, activating the ring for nucleophilic attack. nih.govnih.gov The pendant alkene can then attack a ring carbon, leading to the formation of a new, larger ring system. The regioselectivity of the intramolecular attack and the size of the resulting ring are governed by the length and nature of the linking chain. nih.gov For instance, studies on related N-substituted azetidines have shown that the formation of five- or six-membered rings is generally favored. magtech.com.cn

In a study of N-substituted aryl azetidines, an acid-mediated intramolecular ring-opening was observed where a pendant amide group acted as the nucleophile. nih.gov The stability of these compounds was found to be dependent on the length of the alkyl chain connecting the amide and the azetidine, with longer chains leading to slower decomposition. nih.gov This suggests that the feasibility of an intramolecular ring-opening in this compound would depend on the reaction conditions and the potential for the butenyl double bond to effectively participate as a nucleophile.

Lewis acids are frequently employed to activate the azetidine ring towards nucleophilic attack. iitk.ac.inorganic-chemistry.orgacs.org The Lewis acid coordinates to the nitrogen atom, increasing the electrophilicity of the ring carbons and facilitating ring-opening even with weak nucleophiles. organic-chemistry.org Copper(II) triflate (Cu(OTf)2) has been shown to be a particularly effective Lewis acid for mediating the ring-opening of N-tosylazetidines with various nucleophiles, including alcohols and nitriles. iitk.ac.inacs.org These reactions often proceed with high regioselectivity and can be stereospecific, occurring via an SN2 pathway. iitk.ac.inorganic-chemistry.orgacs.org

For instance, the Cu(OTf)2-mediated reaction of 2-aryl-N-tosylazetidines with alcohols yields 1,3-amino ethers with high efficiency and enantiomeric excess. iitk.ac.inorganic-chemistry.org The choice of solvent can also play a crucial role; polar and coordinating solvents like DMSO and THF have been found to be effective in these transformations. acs.orgiitk.ac.in

Table 1: Lewis Acid-Mediated Ring Opening of 2-Aryl-N-tosylazetidines

| Lewis Acid | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cu(OTf)2 | DMSO | 65 | (E)-Allylamine | ~100 | acs.org |

| BF3·OEt2 | DMSO | 65 | (E)-Allylamine | Similar to Cu(OTf)2 | acs.org |

| Zn(OTf)2 | DMSO | 65 | (E)-Allylamine | Similar to Cu(OTf)2 | acs.org |

| Cu(OTf)2 | THF | rt | (E)-Allylamine | High | iitk.ac.in |

| Cu(OTf)2 | Various Alcohols | 0-rt | 1,3-Amino Ethers | Excellent | iitk.ac.inorganic-chemistry.org |

Azetidines can serve as precursors for the synthesis of larger heterocyclic rings through ring expansion reactions. rsc.orgelsevierpure.com These transformations often involve the initial formation of an azetidinium intermediate, which then undergoes rearrangement. researchgate.net For example, the reaction of 3-methyleneazetidines with diazo compounds in the presence of a rhodium catalyst leads to the formation of 4-methylenepyrrolidines through a formal [4+1] cycloaddition. rsc.org

Another strategy involves the acid-mediated ring expansion of azetidine carbamates to form 1,3-oxazinan-2-ones. acs.org This reaction proceeds through the protonation of the azetidine nitrogen, followed by C-N bond cleavage to form a carbocation intermediate that is trapped by the carbamate (B1207046) oxygen. acs.org The presence of the butenyl group in this compound could potentially influence the stability of such intermediates and the outcome of the ring expansion.

The strained nature of the azetidine ring also makes it a suitable partner in cycloaddition reactions. researchgate.net Azetidines can participate in formal [2+2] and [4+1] cycloadditions, providing access to a variety of more complex heterocyclic systems. rsc.orgrsc.org The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a notable method for synthesizing azetidines. scispace.com Conversely, azetidines themselves can be used as building blocks in subsequent cycloaddition reactions.

For example, visible-light-mediated intermolecular [2+2] photocycloaddition reactions have been developed for the synthesis of highly functionalized azetidines. rsc.orgspringernature.com While these methods are typically used to construct the azetidine ring, the principles could potentially be adapted for reactions where the azetidine itself is a reactant. The butenyl moiety in this compound provides a site for such cycloaddition reactions, potentially leading to novel bicyclic or spirocyclic structures.

Nucleophilic Ring-Opening Reactions and Regioselectivity.

Reactivity of the Butenyl Side Chain

The alkene moiety within the butenyl side chain is a key site for various chemical modifications, including electrophilic and radical additions, as well as more complex transition-metal-catalyzed functionalizations.

The carbon-carbon double bond in the butenyl group of this compound is susceptible to attack by both electrophiles and radicals, leading to a variety of functionalized products.

Electrophilic Additions: The reaction of the alkene with electrophiles typically proceeds through the formation of a cationic intermediate, which is then intercepted by a nucleophile. A common example is the iodocyclization of homoallylic amines, a reaction that can lead to the formation of functionalized 2-(iodomethyl)azetidine derivatives. rsc.org The mechanism involves the electrophilic addition of iodine to the alkene, forming an iodiranium ion intermediate. rsc.org Subsequent intramolecular attack by the azetidine nitrogen leads to the formation of the new heterocyclic ring. rsc.orgbham.ac.uk The stereochemical outcome of these reactions is often influenced by the transition state geometry, with a preference for the formation of cis-substituted products. rsc.org

Radical Additions: The alkene can also undergo radical addition reactions. For instance, the addition of a chlorine radical to a similar butenyl system can occur at either the internal or terminal carbon of the double bond, leading to a mixture of radical intermediates. nih.gov The stability of these intermediates often dictates the major product. nih.gov In some cases, radical reactions can be initiated to form new carbon-carbon bonds. For example, radical bromination in the presence of an electron-deficient allyl bromide can lead to both bromination and the formation of a new C-C bond in a one-pot process. nih.gov

The following table summarizes representative electrophilic and radical addition reactions on related N-alkenyl azetidine systems.

| Reaction Type | Reagents | Product Type | Reference |

| Iodocyclization | I₂, NaHCO₃ | 2-(Iodomethyl)azetidine derivatives | rsc.org |

| Dichlorination | 1-Chloro-1,2-benziodoxol-3-one | 2,3-Dichloroalkylamine derivatives | nih.gov |

| Radical Bromination/C-C Coupling | AIBN, Allyl bromide | Brominated and C-C coupled products | nih.gov |

The proximity of the butenyl alkene and the azetidine nitrogen facilitates a variety of intramolecular reactions, leading to the formation of new ring systems or rearranged products. These transformations are often driven by the release of ring strain from the four-membered azetidine. nih.govrsc.org

One of the most significant reactions in this category is the intramolecular cyclization. Depending on the reaction conditions and the substitution pattern, either a four-membered azetidine ring or a five-membered pyrrolidine (B122466) ring can be formed. bham.ac.uk The 4-exo-tet cyclization pathway leads to the azetidine, while the 5-endo-tet pathway results in the pyrrolidine. bham.ac.uk The choice between these pathways can sometimes be controlled by the reaction temperature. rsc.org For instance, in certain iodine-mediated cyclizations of homoallylamines, lower temperatures favor the formation of the azetidine, while higher temperatures can lead to isomerization to the more stable pyrrolidine. rsc.org

Acid-mediated intramolecular ring-opening is another important rearrangement. nih.gov In the presence of an acid, the azetidine nitrogen can be protonated, making the ring more susceptible to nucleophilic attack. If a suitable internal nucleophile is present, such as a pendant amide group, it can attack the azetidine ring, leading to a ring-opened product. nih.gov This process has been studied to understand the stability of N-substituted azetidines and to design more stable analogs. nih.gov

The butenyl side chain is an excellent substrate for olefin metathesis, a powerful reaction for the formation of new carbon-carbon double bonds. wikipedia.org This reaction, catalyzed by transition metal complexes, particularly those of ruthenium and molybdenum, involves the redistribution of alkene fragments. wikipedia.orgchemistrytalk.org

Ring-Closing Metathesis (RCM): While not directly applicable to this compound itself, related diene systems containing an azetidine can undergo RCM to form bicyclic structures. For example, a precursor with an allyl group can be used to generate an eight-membered ring through RCM. acs.org

Cross-Metathesis (CM): Cross-metathesis allows for the coupling of the butenyl side chain with another alkene, providing a route to more complex functionalized azetidines. mdpi.com For example, the reaction of an unsaturated fatty acid ester with 1-butene, a process known as butenolysis, can yield a range of linear olefins and esters. d-nb.info This highlights the potential for modifying the butenyl chain of this compound with various other alkenes.

Other Alkene Functionalizations: Beyond metathesis, the alkene can undergo other functionalization reactions. For instance, palladium-catalyzed intramolecular amination of γ-(N-acylamino) alkenes can lead to the formation of N-protected pyrrolidines, demonstrating a pathway for cyclization involving the nitrogen and the alkene. tandfonline.com

The following table provides an overview of these functionalization reactions on related systems.

| Reaction Type | Catalyst/Reagents | Product Type | Reference |

| Ring-Closing Metathesis | Ruthenium or Molybdenum catalyst | Bicyclic azetidine derivatives | acs.org |

| Cross-Metathesis | Ruthenium or Molybdenum catalyst | Functionalized azetidines with modified side chains | mdpi.comd-nb.info |

| Intramolecular Amination | Palladium catalyst | N-protected pyrrolidines | tandfonline.com |

Mechanistic Pathways of Key Transformations

Understanding the mechanistic details of reactions involving this compound is crucial for controlling reactivity and achieving desired outcomes. This includes the elucidation of transition states and intermediates, as well as the role of catalysts in directing reaction pathways.

The study of transition states and intermediates provides insight into the kinetic and thermodynamic factors that govern the reactions of this compound.

In electrophilic cyclizations, such as the iodine-mediated formation of azetidines, the reaction proceeds through an iodiranium ion intermediate. rsc.org The subsequent intramolecular nucleophilic attack by the azetidine nitrogen can proceed through different transition states, leading to either the kinetically favored four-membered azetidine ring (4-exo-tet) or the thermodynamically more stable five-membered pyrrolidine ring (5-endo-tet). bham.ac.uk Computational studies, such as those using density functional theory (DFT), have been employed to model these transition states and explain the observed regioselectivity and stereoselectivity. nih.govresearchgate.net These studies have helped to refine our understanding of Baldwin's rules for ring-closure reactions in these systems. nih.govresearchgate.net

In some rearrangements, zwitterionic intermediates have been proposed. For example, the reaction of 1-azabicyclo[1.1.0]butanes with electron-deficient alkenes is thought to proceed through a zwitterionic intermediate, which can then undergo ring closure. clockss.org The stability and subsequent reactivity of such intermediates are key to determining the final product structure. clockss.org

Catalysis plays a pivotal role in controlling the reactivity and selectivity of transformations involving this compound and related compounds. Both Lewis acids and transition metal catalysts are widely used to achieve specific outcomes.

Lewis Acid Catalysis: Lewis acids can activate the azetidine ring towards nucleophilic attack. nih.gov For instance, La(OTf)₃ has been shown to be an effective catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nih.gov The catalyst promotes the C3-selective intramolecular aminolysis, leading to the formation of the four-membered ring. nih.gov

Transition Metal Catalysis: Transition metal catalysts are essential for a wide range of reactions, including olefin metathesis and C-H activation.

Olefin Metathesis: Ruthenium and molybdenum catalysts are the workhorses of olefin metathesis. wikipedia.orgchemistrytalk.org The mechanism, first proposed by Chauvin, involves the formation of a metallacyclobutane intermediate through a [2+2] cycloaddition between the alkene and the metal alkylidene. wikipedia.orgchemistrytalk.org This intermediate can then undergo a retro-[2+2] cycloaddition to give a new alkene and a new metal alkylidene, driving the reaction forward. rsc.org The choice of catalyst can influence the efficiency and functional group tolerance of the reaction.

Palladium Catalysis: Palladium catalysts are used in various transformations, including intramolecular amination and C(sp³)–H amination. rsc.orgtandfonline.com In the Gaunt group's synthesis of functionalized azetidines, a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination was a key step. rsc.org The proposed mechanism involves the formation of a Pd(IV) intermediate, which undergoes intramolecular cyclization to form the azetidine ring. rsc.org

Copper Catalysis: Copper catalysts have been used in the arylboration of endocyclic enecarbamates to produce borylated, α-arylated azetidines. researchgate.net This dual catalytic system with palladium allows for the regio- and diastereoselective functionalization of the azetidine ring. researchgate.net

The following table summarizes the role of different catalysts in directing the reactivity of azetidine-containing molecules.

| Catalyst Type | Example Catalyst | Reaction Type | Role of Catalyst | Reference |

| Lewis Acid | La(OTf)₃ | Intramolecular aminolysis of epoxides | Promotes regioselective ring-opening and cyclization | nih.gov |

| Ruthenium | Grubbs' catalysts | Olefin metathesis | Catalyzes the redistribution of alkene fragments | wikipedia.orgchemistrytalk.org |

| Palladium | Pd(OAc)₂ | Intramolecular C-H amination | Facilitates C-N bond formation via a Pd(IV) intermediate | rsc.org |

| Copper/Palladium | Cu/Pd dual system | Arylboration | Enables regio- and diastereoselective C-C and C-B bond formation | researchgate.net |

Iv. Theoretical and Computational Chemistry of 1 but 3 En 2 Yl Azetidine

Quantum Chemical Studies on Azetidine (B1206935) Ring Strain and Stability

The four-membered azetidine ring is characterized by significant ring strain, a consequence of the deviation of its bond angles from the ideal values for sp³ hybridized atoms. researchgate.net This inherent strain is a dominating factor in the chemical reactivity of azetidine and its derivatives. rsc.org Quantum chemical calculations have been instrumental in quantifying this strain and understanding its implications for the molecule's stability.

The ring-strain energy of azetidine is approximately 25.2 kcal/mol. researchgate.net This value is comparable to that of other highly strained cyclic systems like cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol), and significantly higher than that of larger rings such as pyrrolidine (B122466) (5.8 kcal/mol). researchgate.net This substantial strain energy makes the azetidine ring susceptible to ring-opening reactions, a feature that can be harnessed in synthetic chemistry.

| Cyclic Compound | Ring-Strain Energy (kcal/mol) |

| Piperidine (B6355638) | ~0 |

| Pyrrolidine | 5.8 |

| Azetidine | 25.2 |

| Cyclobutane | 26.4 |

| Aziridine | 26.7 |

| Cyclopropane | 27.6 |

This table presents a comparison of the ring-strain energies of azetidine and other common cyclic compounds, highlighting the significant strain inherent in the four-membered ring system. researchgate.net

Computational Modeling of Reaction Mechanisms and Pathways for N-Alkenylazetidine Formation

Computational modeling has become an indispensable tool for elucidating the complex mechanisms of chemical reactions. smu.edu For the formation of N-alkenylazetidines, including 1-(but-3-en-2-yl)azetidine, these models can map out the entire reaction pathway, identifying transition states and intermediates. nih.gov This allows for a detailed understanding of the reaction kinetics and thermodynamics.

The formation of N-alkenylazetidines can proceed through various synthetic routes, and computational chemistry provides a means to evaluate the feasibility of these pathways. By calculating the energy barriers associated with each step, chemists can predict which reaction conditions are most likely to lead to the desired product. rsc.org These computational approaches often involve a combination of quantum mechanics (QM) and molecular mechanics (MM) methods, particularly for reactions involving complex catalytic systems. nih.gov

Density Functional Theory (DFT) has emerged as a particularly powerful method for accurately predicting the regioselectivity and stereoselectivity of organic reactions. unimi.it In the synthesis of N-alkenylazetidines, where multiple isomers can potentially be formed, DFT calculations can be used to determine the most likely product by comparing the energies of the different possible transition states. acs.org

For the formation of this compound, DFT could be used to model the nucleophilic attack of the azetidine nitrogen on a suitable butenyl precursor. By calculating the activation energies for the formation of different regio- and stereoisomers, the model can predict the major product of the reaction. nih.govbeilstein-journals.org This predictive capability is invaluable for designing efficient and selective synthetic strategies, reducing the need for extensive experimental screening. researchgate.netnih.gov

The conformational flexibility of the azetidine ring and the butenyl side chain, as well as the phenomenon of nitrogen inversion, are crucial aspects of the chemistry of this compound. Computational methods are well-suited to study these dynamic processes.

The azetidine ring is not perfectly planar and can undergo a puckering motion. Furthermore, the nitrogen atom in the azetidine ring can undergo inversion, a process where it rapidly oscillates between its two pyramidal geometries. The barrier to nitrogen inversion is influenced by the substituents on the nitrogen atom and the strain of the ring system. ut.ee In strained systems like azetidines, the barrier to inversion can be significantly higher than in acyclic amines. ut.ee Computational models can calculate the energy barriers for these conformational changes and for nitrogen inversion, providing insight into the relative populations of different conformers at a given temperature. rsc.org

Computational Design and Prediction of Novel N-Alkenylazetidine Synthesis Routes

Beyond analyzing existing reactions, computational chemistry can be used to design entirely new synthetic routes for molecules like N-alkenylazetidines. nih.govnih.gov By combining knowledge of reaction mechanisms with computational screening, it is possible to identify novel combinations of reactants and catalysts that could lead to the desired product.

This process of "in silico" reaction design can significantly accelerate the discovery of new synthetic methodologies. For example, a computational workflow could be developed to screen a virtual library of potential precursors and catalysts for the synthesis of this compound. The most promising candidates identified through these calculations could then be prioritized for experimental validation, saving considerable time and resources.

V. Spectroscopic Characterization and Structural Elucidation of 1 but 3 En 2 Yl Azetidine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 1-(but-3-en-2-yl)azetidine, providing detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons of both the azetidine (B1206935) ring and the butenyl side chain. The protons on the azetidine ring typically appear as multiplets due to complex spin-spin coupling. The two methylene groups of the azetidine ring (C2/C4 and C3) would likely show distinct signals. The protons of the butenyl group, including the terminal vinyl protons and the methyl group protons, would also have characteristic chemical shifts and coupling patterns.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. For this compound, distinct signals are expected for the carbons of the azetidine ring and the butenyl side chain. The chemical shifts of the azetidine carbons are influenced by the nitrogen atom and the ring strain. The olefinic carbons of the butenyl group would resonate in the typical downfield region for sp²-hybridized carbons.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR spectroscopy, although less common, can provide valuable information about the electronic environment of the nitrogen atom in the azetidine ring. The chemical shift of the nitrogen in unsubstituted azetidine is found at δ 25.3 ppm relative to anhydrous ammonia. ipb.pt N-alkylation typically shifts this resonance downfield. ipb.pt For this compound, the ¹⁵N chemical shift would be influenced by the electron-donating nature of the alkyl substituent.

Predicted NMR Data for this compound:

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Azetidine CH₂ (C2/C4) | 3.2 - 3.5 | Triplet | 7.0 - 8.0 |

| Azetidine CH₂ (C3) | 2.0 - 2.3 | Quintet | 7.0 - 8.0 |

| Butenyl CH | 3.0 - 3.3 | Multiplet | |

| Butenyl CH₃ | 1.1 - 1.3 | Doublet | 6.5 - 7.5 |

| Vinyl CH | 5.6 - 5.9 | Multiplet | |

| Vinyl CH₂ | 5.0 - 5.2 | Multiplet |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| Azetidine CH₂ (C2/C4) | 50 - 55 |

| Azetidine CH₂ (C3) | 20 - 25 |

| Butenyl CH | 60 - 65 |

| Butenyl CH₃ | 18 - 22 |

| Vinyl CH | 140 - 145 |

| Vinyl CH₂ | 112 - 116 |

| ¹⁵N NMR | Predicted Chemical Shift (δ, ppm) |

| Azetidine N | 45 - 55 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for determining the connectivity and stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the adjacent methylene protons of the azetidine ring and between the protons of the butenyl side chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the butenyl side chain to the nitrogen of the azetidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, which is vital for determining the stereochemistry and conformation of the molecule. For instance, NOESY or ROESY could reveal spatial relationships between the protons of the butenyl group and the protons on the azetidine ring, providing insights into the preferred conformation around the C-N bond.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, allowing for the determination of its molecular formula (C₇H₁₃N).

The fragmentation of N-alkylazetidines in the mass spectrometer is expected to proceed through characteristic pathways. Alpha-cleavage, the breaking of a bond adjacent to the nitrogen atom, is a common fragmentation route for amines. rsc.org In the case of this compound, this could involve the loss of a methyl radical or a vinyl radical from the butenyl side chain, leading to the formation of stable iminium ions. Another potential fragmentation pathway is the ring-opening of the azetidine moiety.

Predicted Mass Spectrometry Data for this compound:

| Ion | Predicted m/z | Description |

| [M]⁺ | 111 | Molecular Ion |

| [M-CH₃]⁺ | 96 | Loss of a methyl radical via alpha-cleavage |

| [M-C₂H₃]⁺ | 84 | Loss of a vinyl radical via alpha-cleavage |

| [C₄H₈N]⁺ | 70 | Fragment resulting from cleavage of the butenyl side chain |

X-ray Crystallography for Definitive Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation. To perform this analysis, a suitable single crystal of this compound or a solid derivative would be required. The resulting crystal structure would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular geometry. This would definitively establish the conformation of the azetidine ring (which is typically puckered) and the spatial arrangement of the butenyl substituent relative to the ring. While no published crystal structure for this compound is currently available, this technique remains the gold standard for absolute structural proof.

Vi. Applications of 1 but 3 En 2 Yl Azetidine and N Alkenylazetidines in Complex Molecule Synthesis

Role as Chiral Building Blocks in Asymmetric Synthesis

Chiral azetidines are valuable building blocks for creating enantiomerically pure compounds, including amino acids, alkaloids, and bioactive molecules. rsc.org The rigid four-membered ring structure allows for stereoselective functionalization by leveraging the steric influence of existing substituents. rsc.org N-alkenylazetidines, including 1-(But-3-en-2-yl)azetidine, can be synthesized in their enantiomerically pure forms, establishing them as key chiral synthons.

The synthesis of optically active 2-substituted azetidine-2-carbonitriles, for instance, can be achieved through the diastereoselective α-alkylation of N-borane complexes derived from chiral amines. rsc.org This method allows for the controlled introduction of substituents, leading to valuable chiral intermediates. Furthermore, palladium-catalyzed intramolecular amination of β-amino allenes provides a pathway to stereoselectively synthesize 2-alkenylazetidines with a defined cis-configuration between the C2 and C4 substituents. researchgate.net

The utility of these chiral building blocks is demonstrated in their application as ligands in asymmetric catalysis. Chiral C2-symmetric 2,4-disubstituted azetidines containing a β-amino alcohol moiety have been successfully used as ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes, achieving high enantioselectivity. researchgate.net This highlights the potential of the azetidine (B1206935) scaffold to induce chirality in chemical transformations.

Table 1: Examples of Chiral Azetidine Derivatives in Asymmetric Synthesis

| Chiral Azetidine Derivative | Synthetic Application | Outcome | Reference |

|---|---|---|---|

| N-((S)-1-arylethyl)azetidine-2-carbonitrile N-borane complexes | Diastereoselective α-alkylation | Production of optically active 2-substituted azetidine-2-carbonitriles | rsc.org |

| Chiral C2-symmetric 2,4-disubstituted azetidines | Ligands for asymmetric addition of diethylzinc to aldehydes | High enantioselectivity in the formation of chiral alcohols | researchgate.net |

Precursors for Other Nitrogen-Containing Heterocycles and Complex Derivatives

The ring strain inherent in azetidines makes them susceptible to ring-opening and ring-expansion reactions, providing access to a diverse array of other nitrogen-containing heterocycles. clockss.orgrsc.org Activation of the azetidine nitrogen, typically with a Lewis or Brønsted acid, facilitates these transformations. rsc.orgclockss.org

Enantiomerically pure 2-alkenylazetidines can undergo ring expansion to generate larger rings. For example, reaction with activated alkynes can lead to functionalized eight-membered nitrogen heterocycles known as azocanes. csic.esresearchgate.net This transformation proceeds via a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. csic.es Depending on the reaction conditions and the stereochemistry of the starting material, N-alkenylazetidinium salts can also rearrange to form 3-alkenylpyrrolidines or 4,5-dehydroazepanes. researchgate.net

Furthermore, the ring-opening of activated azetidines can be coupled with cycloaddition reactions. The reaction of 2-aryl-N-tosylazetidines with nitriles in the presence of a copper catalyst can afford substituted tetrahydropyrimidines through a ring-opening/[4+2] cycloaddition sequence. csic.es These methodologies showcase the versatility of the azetidine ring as a synthetic intermediate for constructing more complex heterocyclic systems. clockss.orgcsic.es

Table 2: Ring Transformation Reactions of N-Alkenylazetidines

| Starting Material | Reagent/Condition | Product Heterocycle | Transformation Type | Reference |

|---|---|---|---|---|

| 2-Alkenylazetidine | Activated alkyne | Azocane (8-membered) | Ring Expansion/ organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement | csic.esresearchgate.net |

| trans-2-Alkenylazetidinium salt | Base (PhLi or KHMDS) | 3-Alkenylpyrrolidine (5-membered) | clockss.orgCurrent time information in Bangalore, IN.-Sigmatropic Rearrangement | researchgate.net |

| cis-2-Alkenylazetidinium salt | Base (PhLi or KHMDS) | 4,5-Dehydroazepane (7-membered) | clockss.orgorganic-chemistry.org-Sigmatropic Rearrangement | researchgate.net |

Strategies for Diversification and Further Functionalization via the Alkene Moiety and Azetidine Nitrogen

The dual functionality of N-alkenylazetidines—the reactive alkene and the versatile azetidine nitrogen—offers multiple avenues for structural diversification. rsc.orgclockss.org This allows for the generation of libraries of complex molecules from a common azetidine core. researchgate.net

The alkene moiety serves as a handle for a wide range of chemical transformations. For instance, hydrozirconation of the double bond in chiral allylic amines followed by cyclization is a method to produce cis-2,3-disubstituted azetidines. clockss.org The double bond in 2-alkenylazetidines is also crucial for the ring-expansion reactions mentioned previously, where it participates in sigmatropic rearrangements. researchgate.netthieme-connect.com

The azetidine nitrogen plays a pivotal role in activating the ring for further reactions. N-quaternization or activation with acids renders the ring susceptible to nucleophilic attack, leading to ring-opened products. rsc.orgclockss.org This strategy allows for the introduction of various functional groups. For example, N-tosylazetidines can be opened by alcohols or thiols in the presence of a Lewis acid to yield amino ethers and amino thioethers, respectively. researchgate.net

Moreover, the nitrogen atom can be part of more complex synthetic strategies. A one-pot C-H arylation/deprotection sequence has been developed for azetidines, allowing for the introduction of aryl groups and providing sites for further diversification. acs.org These strategies, which manipulate both the alkene and the nitrogen atom, provide a powerful platform for synthesizing densely functionalized and structurally diverse molecules. researchgate.net

Vii. Future Research Directions in 1 but 3 En 2 Yl Azetidine Chemistry

Development of More Efficient, Sustainable, and Scalable Synthetic Methodologies

Current synthetic routes to substituted azetidines often involve multi-step processes with limitations in efficiency and sustainability. researchgate.netresearchgate.net Future research must prioritize the development of more streamlined and environmentally benign methods for the synthesis of 1-(but-3-en-2-yl)azetidine.

Key areas of focus should include:

Catalytic Approaches: The exploration of novel transition metal-catalyzed reactions could offer more efficient pathways. researchgate.net For instance, methods involving the direct alkylation of azetidine (B1206935) precursors with suitable butenyl electrophiles or the copper-catalyzed alkylation of 1-azabicyclo[1.1.0]butane with organometallic reagents derived from but-3-en-2-ol derivatives could be highly effective. organic-chemistry.org

Green Chemistry Principles: The adoption of green chemistry principles is crucial. This includes the use of renewable starting materials, safer solvents, and minimizing waste generation. researchgate.net Methodologies that avoid hazardous reagents and reduce the number of synthetic steps are highly desirable.

Scalability: For any synthetic method to be truly valuable, it must be scalable. Future research should not only focus on the novelty of a reaction but also on its practicality for producing larger quantities of this compound, which is essential for further studies and potential applications.

| Synthetic Strategy | Potential Catalyst/Reagent | Key Advantages | Reference |

| Direct N-alkylation of azetidine | Phase-transfer catalyst, Metal-organic frameworks (MOFs) | Atom economy, reduced waste | bham.ac.uk |

| Reductive amination | Boron-based hydrides, Catalytic hydrogenation | Readily available starting materials | bham.ac.uk |

| Ring-opening of N-activated aziridines | Lewis acids, Organocatalysts | Access to functionalized azetidines | organic-chemistry.org |

| Cyclization of amino alcohols | Mitsunobu reagents, Sulfonyl chlorides | Diastereoselective control | researchgate.net |

Exploration of Novel Reactivity Pathways for the Azetidine and Butenyl Moieties

The dual functionality of this compound opens up a wide array of possibilities for novel chemical transformations. chim.it A systematic exploration of the reactivity of both the azetidine ring and the butenyl side chain is a critical area for future investigation.

Azetidine Ring Reactivity: The inherent ring strain of the azetidine moiety (approximately 25.4 kcal/mol) can be harnessed for various ring-opening reactions, leading to the formation of linear amines with diverse functionalities. rsc.org Catalytic methods that enable regioselective and stereoselective ring-opening will be particularly valuable. Furthermore, functionalization of the azetidine ring at the C2 and C3 positions, without ring cleavage, could lead to a diverse library of novel compounds.

Butenyl Moiety Reactivity: The alkene and the allylic position of the butenyl group are ripe for a multitude of chemical transformations. Future research could explore:

Hydrofunctionalization Reactions: Addition of various functionalities across the double bond, such as hydroboration-oxidation, Wacker-type oxidation, and hydroamination, could yield a range of derivatives.

Metathesis Reactions: Cross-metathesis with other alkenes could be a powerful tool for introducing molecular complexity.

Allylic Functionalization: Reactions at the allylic C-H bond, such as allylic oxidation or amination, would provide another avenue for diversification.

| Reaction Type | Target Moiety | Potential Reagents/Catalysts | Expected Product Type | Reference |

| Ring-opening polymerization | Azetidine Ring | Lewis acids, Protic acids | Polyamines | rsc.org |

| [3+2] Cycloaddition | Azetidine as a synthon | Metal carbenes, Nitrones | Pyrrolidines, Oxazolidines | rsc.org |

| Epoxidation | Butenyl Moiety | m-CPBA, Peroxy acids | 1-(oxiran-2-yl)azetidines | acs.org |

| Heck Coupling | Butenyl Moiety | Palladium catalysts | Arylated or vinylated derivatives | organic-chemistry.org |

Advanced Computational Modeling for Predictive Synthesis and Mechanism Understanding

Computational chemistry offers a powerful tool to accelerate research in this compound chemistry. chemrxiv.org Density Functional Theory (DFT) calculations and other modeling techniques can provide deep insights into reaction mechanisms, predict reactivity, and guide the design of new synthetic strategies. researchgate.netchemrxiv.org

Future computational studies could focus on:

Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways for the synthesis and reactivity of this compound can help in understanding the factors that control regioselectivity and stereoselectivity. frontiersin.org

Predictive Synthesis: Computational screening of potential catalysts and reaction conditions can guide experimental work, saving time and resources. mit.edu For instance, models can predict the feasibility of a proposed synthetic route or identify the most promising catalyst for a specific transformation.

Conformational Analysis: Understanding the conformational preferences of this compound is crucial for predicting its reactivity and interactions with other molecules.

| Computational Method | Application Area | Key Insights Gained | Reference |

| Density Functional Theory (DFT) | Mechanistic studies of ring formation | Transition state energies, reaction barriers | chemrxiv.org |

| Molecular Dynamics (MD) | Conformational analysis in solution | Dominant conformers, solvent effects | bohrium.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-catalyzed reactions | Active site interactions, catalytic mechanism | bohrium.com |

Integration with Flow Chemistry and Automation for Enhanced Synthetic Control

The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in modern organic synthesis. chim.it Applying these technologies to the chemistry of this compound could offer significant advantages.

Flow Chemistry: Performing reactions in continuous flow reactors can lead to improved reaction control, enhanced safety (especially for highly reactive intermediates), and easier scalability. chim.ituniba.it The precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and selectivities. uc.ptmdpi.com The development of a continuous flow synthesis for this compound would be a major step towards its efficient and safe production. uniba.itacs.org

Automation and High-Throughput Experimentation: Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions, catalysts, and substrates. This high-throughput approach can significantly accelerate the discovery of new reactions and the optimization of existing ones for the synthesis and functionalization of this compound.

| Technology | Benefit for this compound Chemistry | Specific Application Example | Reference |

| Continuous Flow Synthesis | Improved safety, scalability, and process control | Multi-step telescoped synthesis without isolation of intermediates | chim.ituc.pt |

| Microreactor Technology | Enhanced heat and mass transfer, precise reaction control | Optimization of exothermic or fast reactions | chim.it |

| Automated Synthesis Platforms | High-throughput screening and optimization | Rapid identification of optimal catalysts and conditions for a new reaction | arkat-usa.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.